molecular formula C4H12ClN B156818 sec-Butylammonium chloride CAS No. 10049-60-2

sec-Butylammonium chloride

Cat. No. B156818
CAS RN: 10049-60-2
M. Wt: 109.6 g/mol
InChI Key: VBPUICBFVUTJSE-UHFFFAOYSA-N
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Description

Sec-butylammonium chloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their behaviors, which can be useful for understanding the properties and synthesis of sec-butylammonium chloride. For instance, the first paper discusses the viscosity of mixtures involving butyl alcohols and an aqueous solution of dodecylammonium chloride, which is structurally similar to sec-butylammonium chloride .

Synthesis Analysis

The synthesis of sec-butylammonium chloride is not explicitly covered in the provided papers. However, the synthesis of a related compound, sec-butylacetate, is detailed in the second paper. The process involves the use of iron chloride as a catalyst and cyclohexane as a dehydrating agent. The study found that under optimal conditions, the yield of sec-butylacetate was over 93.8%, indicating a highly efficient synthesis process that could potentially be adapted for the synthesis of sec-butylammonium chloride .

Molecular Structure Analysis

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The first paper provides information on the effect of butyl alcohols on the viscosity of aqueous solutions of dodecylammonium chloride. It was found that the addition of alcohol increased the viscosity, with the effect being more pronounced with tert-butanol . This suggests that the physical properties of sec-butylammonium chloride could be influenced by the presence of alcohols, which could be relevant in various applications, such as in formulation chemistry.

Scientific Research Applications

  • Solution Chemistry : Sakurai, Komatsu, and Nakagawa (1975) examined the molal volumes of butylammonium chlorides, including sec-butylammonium chloride, in aqueous solutions. They found that the branching of the alkyl chain in these compounds influences their volumetric behavior, which is governed by the effects of ionic groups on hydrophobic hydration (Sakurai, Komatsu, & Nakagawa, 1975).

  • Environmental Applications : Eliodório et al. (2017) investigated the use of biopolymers treated with sec-butylammonium acetate for chromium adsorption. Their study showed that chitosan treated with sec-butylammonium acetate can reduce chromium VI concentration in samples by more than 99% (Eliodório et al., 2017).

  • Catalysis and Chemical Reactions : A study by Malysheva, Paukshtis, and Kotsarenko (1987) focused on the deamination of butylamines on protonic centers of HNaY zeolite. They found that the process proceeds through intermediate butylammonium ions (Malysheva, Paukshtis, & Kotsarenko, 1987).

  • Material Science : Crawford, Smalley, and Thomas (1991) explored the swelling of n-butylammonium vermiculite in solutions of n-butylammonium chloride. They discovered that the swelling pressure of the material is a function of the interlayer distance (Crawford, Smalley, & Thomas, 1991).

  • Synthesis and Industrial Applications : Yuan Heng-guang (2007) improved the synthesis technology of Sec-butylacetate, indicating the relevance of butylammonium chlorides in industrial processes (Yuan Heng-guang, 2007).

Safety And Hazards

When handling sec-Butylammonium chloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

butan-2-ylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPUICBFVUTJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butylammonium chloride

CAS RN

10049-60-2
Record name 2-Butanamine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10049-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name sec-Butylamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-butylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Gojło, M Śmiechowski, J Stangret - Journal of molecular structure, 2005 - Elsevier
… It is a water-soluble base of moderate strength (K b ≈3.6×10 −4 [20]) and reacts with hydrochloric acid to form sec-butylammonium chloride. Here we have studied the hydration of sec-…
Number of citations: 13 www.sciencedirect.com
BR Karstetter - 1960 - search.proquest.com
ProQuest Dissertations Page 1 This dissertation has been microfilmed exactly as received Mic 60-3937 KARSTETTER, Bruce Richard. REACTIONS OF NITROGEN (II) OXIDE WITH …
Number of citations: 2 search.proquest.com
DB Dell'Amico, D Boschi, F Calderazzo, S Ianelli… - Inorganica Chimica …, 2000 - Elsevier
… The resulting di-sec-butylammonium chloride was filtered (18.4 g, 95% yield) and the filtrate was evaporated to dryness. The yellow product was collected by filtration and dried under …
Number of citations: 20 www.sciencedirect.com
RM Musau, A Whiting - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… In particular, we added lithium perchlorate, lithium chloride, ammonium chloride, benzylammonium chloride, and sec-butylammonium chloride to the attempted cyclisation reactions of …
Number of citations: 39 pubs.rsc.org
DM Peacock, CB Roos, JF Hartwig
Number of citations: 0

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